molecular formula C9H9ClO3 B171904 2-(4-Chloro-3-methoxyphenyl)acetic acid CAS No. 13726-19-7

2-(4-Chloro-3-methoxyphenyl)acetic acid

Cat. No.: B171904
CAS No.: 13726-19-7
M. Wt: 200.62 g/mol
InChI Key: HYHHKCKVSWCDHJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-chloro-3-methoxyphenyl group

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of apixaban, a novel oral anticoagulant that inhibits an important coagulation factor Xa . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role in the synthesis of apixaban, it may influence cell function by affecting the coagulation pathway

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as an intermediate in the synthesis of apixaban . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of apixaban

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acetic acid derivative. Another method involves the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)acetic acid
  • 2-(4-Chloro-3-methylphenyl)acetic acid
  • 2-(4-Methoxyphenyl)acetic acid

Uniqueness

2-(4-Chloro-3-methoxyphenyl)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHKCKVSWCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608116
Record name (4-Chloro-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-19-7
Record name 4-Chloro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-methoxyphenyl)acetic acid
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